Product packaging for Ferric perchlorate, hydrated, non-yellow(Cat. No.:CAS No. 32963-81-8)

Ferric perchlorate, hydrated, non-yellow

Cat. No.: B6289335
CAS No.: 32963-81-8
M. Wt: 462.3 g/mol
InChI Key: GJMIMISVJLOUGG-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Distinctive Characteristics and Academic Significance of the Non-Yellow Form

The designation "non-yellow" for hydrated ferric perchlorate (B79767) is chemically significant and points towards the purity and specific coordination chemistry of the iron(III) center. In aqueous solutions, the color of ferric salts is a well-known indicator of the chemical species present. The characteristic yellow or reddish-brown color of many ferric salt solutions is not intrinsic to the hydrated ferric ion itself but arises from the formation of hydroxo- and oxo-bridged polymeric species due to the hydrolysis of the Fe³⁺ ion. epa.govresearchgate.netacs.orgyoutube.com

In strongly acidic solutions, such as those containing perchloric acid, the hydrolysis of the ferric ion is suppressed. epa.gov Consequently, the dominant species is the hexaaquoiron(III) cation, [Fe(H₂O)₆]³⁺. researchgate.netresearchgate.netacs.org This complex ion is characterized by a pale violet or virtually colorless appearance in its pure, unhydrolyzed state. gfschemicals.comchemhume.co.uk Therefore, "ferric perchlorate, hydrated, non-yellow" refers to a high-purity form of the compound where the iron exists predominantly as the [Fe(H₂O)₆]³⁺ cation, with minimal presence of yellow-colored hydrolysis products. acs.org

The academic significance of studying this specific form lies in its ability to provide a "bare" solvated ferric ion for fundamental studies. The perchlorate anion (ClO₄⁻) is known for its very weak coordinating ability, meaning it does not readily form inner-sphere complexes with the metal ion. wikipedia.org This makes ferric perchlorate solutions ideal for investigating the properties of the [Fe(H₂O)₆]³⁺ ion itself, including its electronic structure, magnetic properties, and reactivity, without significant interference from anion complexation. epa.govacs.org

The crystalline non-yellow form is typically a hydrate (B1144303), with the nonahydrate, Fe(H₂O)₆₃·3H₂O, being a well-characterized example. pleiades.online Its crystal structure reveals a central iron atom octahedrally coordinated by six water molecules, with the perchlorate anions and additional water molecules occupying positions in the crystal lattice. pleiades.online

Table 1: Physical and Chemical Properties of this compound

Property Value
Chemical Formula Fe(ClO₄)₃·xH₂O
Appearance Light purple or violet crystalline solid
Molar Mass (anhydrous) 354.20 g/mol
Key Cationic Species [Fe(H₂O)₆]³⁺

| Solubility | Soluble in water |

Historical Context of Ferric Perchlorate Research

The investigation of ferric perchlorate solutions has a long history, intertwined with the fundamental study of iron(III) hydrolysis and coordination chemistry. Early research, dating back to the mid-20th century, utilized ferric perchlorate solutions to probe the nature of hydrated ferric ions and their hydrolysis products. epa.govacs.org Spectrophotometric and magnetic studies in the 1950s on ferric perchlorate solutions were instrumental in identifying and characterizing various hydrolyzed iron species, such as [Fe(OH)]²⁺ and the dimeric [Fe₂(OH)₂]⁴⁺. epa.govacs.org

The choice of perchlorate as the counter-ion in these seminal studies was deliberate. Its non-coordinating nature simplified the system, allowing researchers to attribute observed spectral and magnetic changes primarily to the interactions of the ferric ion with water and hydroxide (B78521) ions. epa.gov This foundational work laid the groundwork for a more detailed understanding of the aqueous chemistry of iron, which is crucial in fields ranging from geochemistry to biochemistry.

The synthesis of solid, high-purity hydrated ferric perchlorate has also been a subject of study. Methods involving the reaction of ferric hydroxide with perchloric acid have been described to produce the crystalline salt. mdpi.com The ability to isolate the non-yellow, crystalline solid, such as the nonahydrate, provided researchers with a well-defined starting material for further investigations, including crystallographic and spectroscopic analyses. pleiades.online

Current Research Frontiers and Unresolved Questions Pertaining to the Hydrated Non-Yellow Compound

Modern research continues to leverage the unique properties of hydrated ferric perchlorate, particularly in the realm of catalysis. As a potent Lewis acid, ferric perchlorate has emerged as an effective catalyst for a variety of organic transformations. researchgate.netnih.gov Its applications include esterification of cellulose (B213188), oxidation of olefins, and the synthesis of various heterocyclic compounds. researchgate.netnih.govnih.gov The hydrated, non-yellow form is particularly relevant as it provides a well-defined catalytic species.

Table 2: Selected Catalytic Applications of Hydrated Ferric Perchlorate

Reaction Type Substrates Key Findings
Esterification Microcrystalline cellulose, acetic anhydride (B1165640) High yield of cellulose acetate (B1210297) at room temperature. researchgate.netnih.gov
Wacker-type Oxidation Olefins Efficient oxidation to ketones at room temperature using air as the oxidant. nih.gov

| Michael Addition | β-dicarbonyl compounds, α,β-unsaturated ketones | High yields under solvent-free conditions. |

Despite these advances, several unresolved questions and challenges remain, defining the current research frontiers:

Catalyst Deactivation and Stability: A significant challenge in the application of ferric perchlorate as a catalyst is its potential for deactivation. illinois.eduacs.org The mechanisms of deactivation, which may involve the formation of inactive iron species or inhibition by reaction products, are not fully understood. Developing more robust and recyclable catalytic systems based on ferric perchlorate is an active area of research. acs.org

Understanding Reaction Mechanisms: While the catalytic activity of ferric perchlorate is well-documented, the precise mechanistic details of many of these reactions are still under investigation. Elucidating the role of the hydrated ferric ion, its interaction with substrates, and the nature of the active catalytic species are key to optimizing these transformations and designing new catalytic processes. nih.gov

Controlling Selectivity: Achieving high selectivity (chemo-, regio-, and stereoselectivity) is a central goal in catalysis. For ferric perchlorate-catalyzed reactions, understanding how factors such as the solvent, temperature, and the nature of the ligands (including water) influence selectivity remains an ongoing pursuit.

The Role of Hydration: The degree of hydration of the ferric perchlorate can influence its catalytic activity. Systematically studying how the number of water molecules in the coordination sphere affects the Lewis acidity and catalytic performance of the iron center is an area that warrants further exploration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3FeH12O18 B6289335 Ferric perchlorate, hydrated, non-yellow CAS No. 32963-81-8

Properties

IUPAC Name

iron(3+);triperchlorate;hexahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClHO4.Fe.6H2O/c3*2-1(3,4)5;;;;;;;/h3*(H,2,3,4,5);;6*1H2/q;;;+3;;;;;;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMIMISVJLOUGG-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3FeH12O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparation Techniques

Synthesis Routes from Iron(III) Precursors and Perchloric Acid

The synthesis of ferric perchlorate (B79767) typically involves the reaction of an iron(III) precursor with perchloric acid. Common starting materials include iron(III) hydroxide (B78521), hydrous iron(III) oxide, and iron(III) chloride. chemicalbook.comniscpr.res.in

One established method involves the reaction of iron(III) hydroxide with perchloric acid. In a typical procedure, 1.0 g of Fe(OH)₃ (9.3 mmol) is refluxed with 3.7 g of perchloric acid (37.2 mmol) for 10 hours. Upon cooling, ferric perchlorate precipitates as pink crystals, which are then filtered and washed with perchloric acid to yield the product. ics-ir.org

Alternatively, solutions of iron(III) chloride or hydrous iron(III) oxide in perchloric acid can be used. chemicalbook.com The reaction of ferric chloride with 70% perchloric acid, followed by concentration of the solution, also yields ferric perchlorate nonahydrate upon cooling. niscpr.res.in

PrecursorReagentConditionsOutcome
Iron(III) HydroxidePerchloric AcidReflux for 10 hoursPink crystals of ferric perchlorate
Hydrous Iron(III) OxidePerchloric AcidDissolutionSolution for crystallization
Iron(III) ChloridePerchloric AcidDissolutionSolution for crystallization
Iron(III) Chloride70% Perchloric AcidConcentration and coolingFerric perchlorate nonahydrate

Controlled Crystallization of Specific Hydration States

Ferric perchlorate can exist in several hydration states, most notably as the hexahydrate, nonahydrate, and decahydrate (B1171855). The formation of a specific hydrate (B1144303) is highly dependent on the crystallization conditions, such as temperature and concentration.

Formation of Hexahydrate

The hexahydrate, Fe(ClO₄)₃·6H₂O, can be obtained from the decahydrate. When the pale pink crystals of the decahydrate are allowed to stand over a strong desiccant like phosphorus pentoxide, they lose water molecules to form the hexahydrate. chemicalbook.com

Crystallization of Nonahydrate

The nonahydrate, Fe(H₂O)₆₃·3H₂O, is a well-characterized crystalline form. It can be crystallized from a concentrated aqueous solution of ferric perchlorate (54.41 wt% Fe(ClO₄)₃) by maintaining the solution at a constant low temperature of 263 K (-10.15 °C) for two days. nih.goviucr.org Crystals of the nonahydrate are stable in their saturated solution for at least four weeks. nih.gov It has also been noted that the nonahydrate can crystallize from solution at temperatures above 42°C. chemicalbook.com The crystal structure of the nonahydrate consists of hexaaquairon(III) octahedra, perchlorate anions, and additional non-coordinating water molecules. nih.gov

Decahydrate Intermediates and Transformations

The decahydrate, Fe(ClO₄)₃·10H₂O, often crystallizes as a pale pink solid from solutions of iron(III) chloride or hydrous iron(III) oxide in perchloric acid. chemicalbook.com This hydrate serves as an intermediate in the formation of the hexahydrate. chemicalbook.com

Hydration StateFormation/Crystallization Conditions
HexahydrateDehydration of the decahydrate over phosphorus pentoxide. chemicalbook.com
NonahydrateCrystallization from a 54.41 wt% aqueous solution at 263 K. nih.goviucr.org
Crystallization from solution above 42°C. chemicalbook.com
DecahydrateCrystallization from solutions of iron(III) precursors in perchloric acid. chemicalbook.com

Purification Strategies for High-Purity Non-Yellow Ferric Perchlorate

To obtain high-purity, non-yellow ferric perchlorate, which typically appears as pale pink or light purple crystals, specific purification methods are employed. A common impurity that can impart a yellow color is the presence of partially hydrolyzed iron species or residual ferric chloride.

A highly effective purification strategy involves recrystallization from concentrated perchloric acid. To ensure that all the iron is in the fully oxidized Fe(III) state, a small amount of hydrogen peroxide is added during the first recrystallization. The process involves dissolving the crude ferric perchlorate in concentrated perchloric acid, adding a minimal amount of hydrogen peroxide, and allowing the solution to cool to induce crystallization. A second recrystallization from pure concentrated perchloric acid is then performed to yield a high-purity product. chemicalbook.com

Preparation of Supported Ferric Perchlorate Systems

For certain applications, particularly in catalysis, ferric perchlorate is supported on inert materials like silica (B1680970) gel. This enhances its stability, ease of handling, and catalytic activity.

The preparation of silica gel-supported ferric perchlorate involves a straightforward procedure. A solution of 1.0 g of Fe(ClO₄)₃ in 10 ml of ethanol (B145695) is added to a suspension of 10 g of silica gel in 30 ml of ethanol. The mixture is stirred for 30 minutes, followed by evaporation of the solvent under reduced pressure. The resulting powder is then dried in a vacuum oven at 60°C to yield the supported catalyst. ics-ir.org This supported reagent is a stable, non-hygroscopic material that can be used without special precautions. ics-ir.org

Support MaterialPreparation Method
Silica GelA solution of ferric perchlorate in ethanol is mixed with a suspension of silica gel in ethanol, followed by solvent evaporation and drying under vacuum. ics-ir.org

Crystallographic and Supramolecular Structure Elucidation

Crystal Structure Analysis of Hydrated Ferric Perchlorate (B79767) (e.g., Nonahydrate: [Fe(H₂O)₆]³⁺·3H₂O)

The crystal structure of ferric perchlorate nonahydrate has been determined through single-crystal X-ray diffraction. It crystallizes in the trigonal space group R-3c. The fundamental structural unit consists of a complex cation, [Fe(H₂O)₆]³⁺, where the iron(III) ion is surrounded by six water molecules. These cationic complexes are interspersed with perchlorate anions (ClO₄⁻) and additional water molecules of crystallization, leading to the formula [Fe(H₂O)₆]³⁺·3H₂O. nih.govnih.gov These components are held together by an extensive network of hydrogen bonds. nih.gov

Table 1: Crystal Data and Structure Refinement for Ferric Perchlorate Nonahydrate

Parameter Value
Formula Fe(H₂O)₆₃·3H₂O
Crystal system Trigonal
Space group R-3c
a (Å) 16.1930 (15)
c (Å) 11.2421 (11)
V (ų) 2552.9 (5)
Z 6
Temperature (K) 100

Data sourced from Hennings et al. (2014). researchgate.net

Coordination Geometry of the Iron(III) Center

The central iron(III) atom is situated on a threefold inversion axis and is directly coordinated to six water molecules in its first coordination sphere. nih.govresearchgate.net These water molecules adopt an almost ideal octahedral geometry around the iron center. nih.gov The Fe-O bond lengths are a critical parameter in defining this coordination sphere.

Beyond the primary coordination shell of water molecules lies a second coordination sphere. This sphere is composed of an additional six water molecules and six perchlorate tetrahedra. nih.govresearchgate.net The structural integrity of the crystal lattice is significantly influenced by a complex three-dimensional network of hydrogen bonds. The water molecules of the first coordination sphere act as hydrogen bond donors to both the three non-coordinating water molecules and the perchlorate anions. nih.gov The non-coordinating water molecules, in turn, are linked to the perchlorate tetrahedra via hydrogen bonds. nih.gov This extensive hydrogen-bonding network creates a secondary, larger octahedron of water molecules surrounding the primary [Fe(H₂O)₆]³⁺ core. nih.gov

Perchlorate Anion Disorder and Orientational States

A notable feature of the ferric perchlorate nonahydrate crystal structure is the disorder of the perchlorate anions. nih.gov The perchlorate anion, which is located on a twofold rotation axis, exhibits at least two distinct orientational states. nih.gov This disorder is characterized by major and minor component occupancies, which have been determined to be approximately 0.773 and 0.227, respectively. nih.govnih.gov This indicates that the perchlorate tetrahedra are not perfectly static within the crystal lattice but rather exist in a state of statistical orientational distribution.

Influence of Hydration Level on Crystal Packing and Unit Cell Parameters

Polymorphism and Phase Transitions of Hydrated Ferric Perchlorate

The existence of multiple hydrated forms of ferric perchlorate, such as the hexa-, nona-, and decahydrates, is indicative of polymorphism. However, specific studies detailing the polymorphic transformations and phase transition behavior of hydrated ferric perchlorate are not extensively documented in the scientific literature. While phase transitions have been noted for the related iron(II) perchlorate hexahydrate, similar detailed thermal analyses for the iron(III) analogues are not prominently reported. wikipedia.org

Advanced Spectroscopic Characterization and Electronic Structure Studies

Vibrational Spectroscopy (IR, FTIR, Raman) for Structural Assignment

Vibrational spectroscopy is a powerful tool for probing the structural characteristics of hydrated ferric perchlorate (B79767). By analyzing the infrared (IR), Fourier-transform infrared (FTIR), and Raman spectra, specific vibrational modes associated with the constituent groups can be identified and assigned.

In the structure of hydrated ferric perchlorate, the iron(III) cation is octahedrally coordinated to six water molecules. nih.gov The vibrations of these coordinated water molecules, particularly the Fe-O stretching modes, provide direct insight into the cation's immediate environment. These Fe-O(water) stretching vibrations are typically observed in the far-infrared region of the spectrum. For instance, in isostructural metal hexahydrates, metal-oxygen stretching vibrations have been assigned to bands in the low-frequency region. unito.it In hydrated magnesium perchlorate, the Mg-OH₂O stretching vibrations of the fully hydrated Mg²⁺ cations are observed around 220 cm⁻¹. unito.it While specific data for the Fe-O stretch in ferric perchlorate hydrate (B1144303) is not abundant in the provided results, the principles from analogous hydrated metal salts suggest these vibrations would be present at low wavenumbers.

The coordinated water molecules also exhibit bending vibrations (δ(HOH)). In hydrated perchlorate salts, this band is observed near 1650 cm⁻¹. nih.gov For ferric perchlorate specifically, the H₂O bending vibration is noted at 1635 cm⁻¹, a position influenced by the high polarizing power of the Fe³⁺ cation. nih.gov

The perchlorate ion (ClO₄⁻), which possesses tetrahedral (T_d) symmetry in its free state, exhibits characteristic vibrational modes. These modes can be perturbed upon incorporation into a crystal lattice, providing information about its interaction with the surrounding ions. The primary vibrational modes for the perchlorate ion are:

ν₁ (A₁): Symmetric stretch

ν₂ (E): Symmetric bend

ν₃ (T₂): Asymmetric stretch

ν₄ (T₂): Asymmetric bend

In the spectra of perchlorate salts, these modes are observed at distinct frequencies. For example, mid-IR transmission spectra show vibrational bands near 620 and 1100 cm⁻¹ (asymmetric stretch and bend), while the symmetric stretch (ν₁) appears around 930 cm⁻¹. nih.gov

The following table summarizes typical vibrational frequencies for the perchlorate ion in metal perchlorate complexes:

Vibrational ModeSymmetryTypical Wavenumber (cm⁻¹)Reference
ν₃ (Asymmetric Stretch)T₂~1100 (strong, broad) nih.govresearchgate.net
ν₁ (Symmetric Stretch)A₁~930 nih.govresearchgate.net
ν₄ (Asymmetric Bend)T₂~620 nih.govresearchgate.net
ν₂ (Symmetric Bend)E~476 researchgate.net

This table is interactive. You can sort and filter the data.

In the context of hydrated ferric perchlorate, the perchlorate ions are generally considered to be non-coordinated or weakly interacting with the [Fe(H₂O)₆]³⁺ complex, primarily engaging in hydrogen bonding with the coordinated water molecules. nih.gov This interaction can lead to slight perturbations in the perchlorate vibrational modes, such as splitting or shifting of the bands, which indicates a reduction from ideal T_d symmetry. unito.it For instance, in some metal perchlorate complexes, the appearance of a nondegenerate stretching vibration at 928 cm⁻¹ and a doubly degenerate vibration at 476 cm⁻¹ in the FTIR spectrum points to the presence of the ClO₄⁻ ion. researchgate.net Similarly, Raman spectra have shown corresponding ClO₄⁻ vibrations at 906 cm⁻¹ and 639 cm⁻¹. researchgate.net

Hydrogen bonding plays a crucial role in stabilizing the crystal structure of hydrated ferric perchlorate, linking the [Fe(H₂O)₆]³⁺ cation with the ClO₄⁻ anions. nih.gov These interactions are evident in the vibrational spectra. The O-H stretching vibrations of the water molecules are particularly sensitive to hydrogen bonding. In liquid water, these vibrations give rise to a broad band in the 3000-3600 cm⁻¹ region. In the hydrated salt, the presence of strong hydrogen bonds between the coordinated water molecules and the perchlorate anions can cause shifts in these O-H stretching frequencies. libretexts.org

Studies on hydrated perchlorate solutions have shown that the OH groups of water can be weakly hydrogen-bonded to the perchlorate ions. nih.gov The formation of an extended hydrogen-bonding network can be inferred from the positions and shapes of the O-H stretching bands. For example, low-temperature Raman studies of hydrated glassy perchlorate systems have identified additional H₂O stretching bands near 3545 cm⁻¹, assigned to OH/H₂O groups weakly H-bonded to perchlorate ions. nih.gov The analysis of perturbed water spectra in ferric salt solutions reveals changes in the hydrogen-bonding network, with bands around 3600 cm⁻¹ being attributed to weakly hydrogen-bonded water molecules that hydrate the ferric species. rsc.org

Electronic Spectroscopy (UV-Vis, VNIR) for Ligand Field and Charge Transfer Transitions

Electronic spectroscopy, spanning the ultraviolet (UV), visible (Vis), and near-infrared (VNIR) regions, provides valuable information about the electronic structure of the Fe(III) center in its coordination environment.

The Fe(III) ion has a d⁵ electronic configuration. In a high-spin octahedral complex like [Fe(H₂O)₆]³⁺, the five d-electrons are distributed with one electron in each of the five d-orbitals (t₂g³eg²). According to the spin selection rule, any d-d electronic transition would require a change in spin multiplicity (a spin flip), which is a forbidden process. reddit.com This results in d-d transitions for high-spin Fe(III) complexes being extremely weak and often not observed or appearing as very faint, pale colors. reddit.com

Despite being spin-forbidden, some very weak absorption bands due to d-d transitions can sometimes be observed. These transitions become partially allowed through mechanisms like vibronic coupling. reddit.com For the [Fe(H₂O)₆]³⁺ ion, the expected d-d transitions are from the ⁶A₁g ground state to quartet excited states (⁴T₁g, ⁴T₂g, etc.). VNIR spectra of Fe³⁺ perchlorate show a broad absorption band near 0.767 μm (approximately 13,038 cm⁻¹), which is attributed to these electronic excitations. nih.gov

The faint color of many high-spin Fe(III) compounds is often due to these weak, spin-forbidden d-d transitions. However, the more intense colors often associated with Fe(III) solutions are typically the result of ligand-to-metal charge transfer (LMCT) bands, which can tail into the visible region. reddit.com

The hydration state significantly influences the electronic spectra of ferric perchlorate. Changes in the number of coordinated water molecules alter the ligand field strength and the symmetry of the Fe(III) coordination environment, which in turn affects the energies of the d-d and charge transfer transitions.

Spectra of hydrated Fe³⁺ perchlorates have been shown to change significantly upon heating or under low-moisture conditions, indicating a change in the hydration state. nih.gov The coordination of water molecules is crucial in defining the electronic properties. For instance, the UV-Vis spectra of ferric chloride and ferric nitrate (B79036) solutions are dependent on concentration, which influences hydration and ion pairing. osu.edu In these solutions, intense absorbance bands are observed in the UV and near-visible regions, which are assigned to charge transfer transitions from the coordinated ligands (water, hydroxide (B78521), or anions) to the Fe(III) center. osu.eduresearchgate.net

Computational studies have highlighted that solvation effects, including the second coordination sphere of water molecules, can significantly impact the spin-state energetics of aqua complexes by as much as 3000-4000 cm⁻¹. nih.gov This underscores the critical role of the entire hydration structure, not just the first coordination sphere, in determining the electronic spectrum. The interaction with hydrogen-bonded water molecules in the second sphere can cause contraction and deformation of the first coordination sphere, thereby altering the electronic transition energies. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Fe(III) Electronic Environment

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for probing the electronic environment of paramagnetic species such as the ferric ion (Fe³⁺) in hydrated ferric perchlorate. slideshare.netchemanalytical.com The unpaired electrons of the Fe(III) center interact with an external magnetic field, leading to the absorption of microwave radiation at specific frequencies. The resulting spectrum provides a wealth of information about the electronic structure, including the spin state and the symmetry of the local environment.

In many iron(III) complexes, the ESR spectra can be challenging to interpret due to zero-field splitting (zfs) parameters, which can be in the weak or high field regime. unam.mx This often results in spectra with broad signals. For high-spin Fe(III) (S = 5/2), which is common, the g-value is expected to be close to the free-electron value of 2.0023, and frequently, resonance signals are observed at g ≈ 4.3 and g ≈ 2. unam.mx In environments with rhombic symmetry, additional resonances near g ≈ 6 and g ≈ 9 may also appear. unam.mx

The ESR spectra of Fe(III) complexes are highly sensitive to the coordination environment and the nature of the ligands. For instance, in aqueous solutions, the line shape and integrated intensity of the Fe³⁺ ESR signal are dependent on pH and the type and concentration of counteranions. aip.org The formation of different complexes, such as monosubstituted species, can lead to signals that are too broad to be observed. aip.org

Temperature also plays a crucial role in the ESR spectra of Fe(III) compounds. For some iron(III) spin crossover complexes, ESR measurements at different temperatures, such as 77 K (liquid nitrogen temperature) and 295 K (room temperature), can reveal transitions between low-spin and high-spin states. mdpi.com At low temperatures, the spectra may show well-resolved g-tensor components, while at higher temperatures, thermal fluctuations can lead to a broadening of the ESR lines due to faster spin-lattice relaxation. mdpi.com

In studies of specific iron(III) complexes, such as those with porphyrin ligands, ESR spectroscopy has been instrumental in characterizing the electronic ground state. For example, the EPR spectra of low-spin iron(III) porphyrinates can exhibit "large gₘₐₓ", rhombic, or axial signals depending on the specific ligands, with the gₘₐₓ value often correlating with the basicity of the axial ligands. nih.gov These variations in the g-tensor indicate changes in the electron configuration of the Fe(III) center. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy of Related Iron(III) Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in chemistry. However, its application to paramagnetic compounds like ferric perchlorate presents unique challenges and opportunities. The presence of unpaired electrons in Fe(III) complexes leads to significant shifts in the NMR signals, known as paramagnetic shifts, and often causes substantial line broadening. acs.orgacs.org

Despite these challenges, NMR spectroscopy is a highly effective method for investigating the solution structures and spin states of a wide range of metalloporphyrins and other iron complexes. acs.org The hyperfine shift patterns observed in the ¹H NMR spectra of paramagnetic iron porphyrins are exquisitely sensitive to the oxidation state, spin state, and ligation state of the iron center. acs.org For instance, ¹H NMR has been used to characterize both high-spin and low-spin iron(III) complexes of various porphyrin derivatives. acs.org

The temperature dependence of the proton NMR spectra of iron(III) complexes can provide valuable insights into their electronic structure. aip.org For many paramagnetic complexes, the paramagnetic shifts exhibit a linear relationship with the inverse of temperature (Curie behavior). nih.gov Deviations from this behavior can indicate the presence of thermally accessible excited states or spin-crossover phenomena. nih.govacs.org

In the context of iron(III) perchlorate, while direct NMR data for the simple hydrated, non-yellow compound is not extensively detailed in readily available literature, studies on related iron(III) complexes with perchlorate as a counter-ion provide relevant information. For example, in six-coordinate Fe(III) porphyrin π-cation radicals with two weakly coordinating perchlorate ligands, the metal and macrocycle unpaired electrons are found to be either uncoupled or weakly ferromagnetically coupled. acs.org

Furthermore, NMR has been employed to study the pathway of iron(III) in biological systems. For example, in studies of ferritin, paramagnetic broadening induced by iron(III) species in solution ¹³C-¹³C NOESY spectra was used to trace the movement of iron within the protein subunit. nih.gov This demonstrates the power of NMR in tracking the fate of iron(III) in complex environments.

Mössbauer Spectroscopy for Iron Oxidation State and Spin State Determination

Mössbauer spectroscopy is an exceptionally sensitive technique for probing the local chemical environment of specific nuclei, with ⁵⁷Fe Mössbauer spectroscopy being particularly powerful for studying iron-containing compounds. mdpi.comwikipedia.org This method provides precise information about the oxidation state, spin state, and coordination geometry of the iron center through the analysis of hyperfine parameters such as the isomer shift (δ) and the quadrupole splitting (ΔE_Q). nih.gov

The isomer shift is directly related to the s-electron density at the nucleus and is therefore highly indicative of the oxidation state of the iron. wikipedia.orgresearchgate.net Ferric ions (Fe³⁺) generally exhibit lower isomer shifts than ferrous ions (Fe²⁺) because the higher positive charge on Fe³⁺ leads to a greater attraction of s-electrons towards the nucleus. wikipedia.org For instance, typical isomer shifts for high-spin Fe(III) in octahedral oxygen environments are in a characteristic range that distinguishes them from Fe(II). iucr.org

Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the surrounding electric field gradient (EFG) and provides information about the symmetry of the iron site. wikipedia.org A non-zero quadrupole splitting indicates a non-spherically symmetric charge distribution around the nucleus, which can be due to the electronic configuration of the iron ion or the arrangement of the surrounding ligands. iucr.org For example, a large quadrupole splitting in a ferric compound can be evidence of a highly distorted, low-symmetry site. iucr.org

Mössbauer spectroscopy is also instrumental in determining the spin state of the iron. mdpi.com Both the isomer shift and the quadrupole splitting have characteristic values for high-spin and low-spin states. For Fe(III), the quadrupole splitting is generally higher in the low-spin state compared to the high-spin state. mdpi.com Temperature-dependent Mössbauer spectra can reveal spin transitions, where a change from a low-spin state at low temperature to a high-spin state at higher temperature can be observed. mdpi.com

In the context of ferric chloride hexahydrate (FeCl₃·6H₂O), a related hydrated ferric compound, Mössbauer spectra have been used to characterize the Fe³⁺ state. researchgate.netillinois.edu Studies on various iron(III) complexes have established a clear correlation between the Mössbauer parameters and the structural and electronic properties of the iron center. researchgate.netresearchgate.net For example, in a study of iron(III) complexes with indole-3-alkanoic acids, Mössbauer spectroscopy was used to identify the formation of both Fe(III) and Fe(II) species in solution. researchgate.net

The table below summarizes the typical Mössbauer parameters for different iron oxidation and spin states, providing a reference for the interpretation of spectra from iron compounds like hydrated ferric perchlorate.

Iron SpeciesSpin StateIsomer Shift (δ) (mm/s vs. α-Fe)Quadrupole Splitting (ΔE_Q) (mm/s)
Fe(II)High-Spin~1.1 - 1.3~1.7 - 3.2
Fe(II)Low-Spin~-0.1 - 0.1< 1.0
Fe(III)High-Spin~0.3 - 0.5~0.1 - 0.9
Fe(III)Low-Spin~-0.2 - 0.0> 1.5

Note: These are general ranges, and specific values can vary depending on the coordination environment and ligands.

Coordination Chemistry and Complex Formation Dynamics

Solvation of Iron(III) Ions in Various Solvents

In solution, the ferric ion exists as a solvated species, with solvent molecules acting as ligands. The nature of the solvent profoundly influences the structure and reactivity of the resulting solvated complex. In aqueous solutions, the iron(III) ion is present as the hexaaquairon(III) cation, [Fe(H₂O)₆]³⁺. nih.govresearchgate.net This complex is characterized by an octahedral geometry where six water molecules are directly coordinated to the central iron atom. nih.gov The interaction between the iron(III) ion and the water molecules is strong, leading to the polarization of the O-H bonds and making the coordinated water molecules more acidic than bulk water. This acidity results in hydrolysis reactions, forming species like [Fe(OH)(H₂O)₅]²⁺ and the diamagnetic dimeric species [Fe₂(OH)₂(H₂O)₈]⁴⁺, especially as the pH increases. epa.govacs.org

The solvation of iron(III) is not limited to water. In organic solvents, the coordination environment of the Fe(III) ion changes, which can significantly alter its chemical properties. For instance, in aqueous ethanol (B145695) solutions, the transfer of the Fe³⁺ ion from water to the mixed solvent is accompanied by an increase in the enthalpy of transfer as the ethanol content rises. researchgate.net This indicates a change in the solvation shell and the energetics of the ion-solvent interactions. The donicity of the solvent, a measure of its Lewis basicity, plays a crucial role in determining the potential shifts of the Fe(III)/Fe(II) redox couple. acs.org Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are known to coordinate to iron(III), influencing the kinetics and mechanisms of complex formation reactions. acs.org The choice of solvent can thus be used to tune the reactivity and electrochemical behavior of the iron(III) center.

Table 1: Solvation Characteristics of Fe(III) in Different Media

Solvent System Predominant Fe(III) Species Key Observations Reference(s)
Aqueous [Fe(H₂O)₆]³⁺ Hydrolysis to form [Fe(OH)(H₂O)₅]²⁺ and [Fe₂(OH)₂(H₂O)₈]⁴⁺. nih.govresearchgate.netepa.gov
Aqueous Ethanol Solvated Fe(III) ions Enthalpy of transfer increases with ethanol concentration. researchgate.net
Non-aqueous (e.g., DMF, CH₂Cl₂) Solvated Fe(III) ions Solvent donicity significantly affects redox potentials. acs.org

Role of Perchlorate (B79767) as a Non-Coordinating Anion

The perchlorate anion (ClO₄⁻) is widely utilized in coordination chemistry because of its reputation as a weakly coordinating or non-coordinating anion. epa.gov Its tetrahedral geometry and the delocalization of the negative charge over the four oxygen atoms result in a low charge density, minimizing its tendency to form strong coordinate bonds with metal cations. epa.gov In the context of ferric perchlorate, this property is particularly valuable as it allows for the study of the coordination behavior of the Fe(III) ion with other ligands without significant interference from the counter-ion.

In the solid state structure of ferric perchlorate nonahydrate, Fe(H₂O)₆₃·3H₂O, the perchlorate anions are not directly bonded to the iron(III) center. Instead, they reside in the crystal lattice, interacting with the coordinated water molecules of the [Fe(H₂O)₆]³⁺ cation through hydrogen bonds. nih.govresearchgate.net This forms a second coordination sphere around the cation. nih.govresearchgate.net This arrangement confirms the non-coordinating nature of the perchlorate ion in this hydrated salt. In solution, while generally considered non-coordinating, there can be weak ion-pairing interactions, especially in less polar solvents or at high concentrations. researchgate.net However, for most synthetic and mechanistic studies in dilute aqueous or polar organic solutions, the assumption of perchlorate as a non-participating spectator ion holds true, making ferric perchlorate an excellent source of "free" Fe(III) ions for studying complexation equilibria and kinetics. epa.govniscpr.res.in

Formation of Iron(III)-Ligand Complexes in Solution and Solid State

Ferric perchlorate is a common starting material for the synthesis of a wide array of iron(III) complexes with various organic and inorganic ligands. fishersci.ca The formation of these complexes is governed by the principles of coordination chemistry, including ligand field theory, and is often influenced by factors such as pH, solvent, and the nature of the ligand itself.

Complexation with Salicylate (B1505791) Ligands

Salicylic (B10762653) acid and its derivatives react with iron(III) ions to form intensely colored complexes, a reaction that has been extensively studied. acs.orgrsc.orgnih.govnsc.runih.gov Ferric perchlorate is often used as the iron source in these studies to avoid competing complexation by anions like chloride. nsc.rusapub.org The complexation typically involves the salicylate acting as a bidentate ligand, coordinating to the iron(III) center through the phenolic oxygen and one of the carboxylate oxygen atoms. nih.govcore.ac.uk

The stoichiometry of the iron(III)-salicylate complexes can vary depending on the reaction conditions, with 1:1, 1:2, and 1:3 metal-to-ligand ratios being reported. nih.gov The kinetics of the formation of the monosalicylatoiron(III) complex, [Fe(sal)]⁺, have been investigated, with the reaction proceeding through pathways involving both [Fe(H₂O)₆]³⁺ and its hydrolyzed form, [Fe(OH)(H₂O)₅]²⁺. niscpr.res.inrsc.org The stability of these complexes is pH-dependent, and the presence of substituents on the salicylic acid ring can significantly affect the stability constants of the resulting complexes. acs.orgnih.gov For instance, electron-donating groups tend to increase the stability of the complex, while electron-withdrawing groups have the opposite effect. nsc.ru In some cases, binuclear and heterovalent complexes, such as [Fe(III)Fe(II)L₂(OH)]⁰, have been identified as highly stable species over a broad pH range. sapub.org

Table 2: Iron(III)-Salicylate Complex Formation

Complex Type Key Features Coordination Mode Reference(s)
Monosalicylatoiron(III) Formation kinetics studied, involves Fe³⁺ and Fe(OH)²⁺ pathways. Bidentate (phenolic-O, carboxylate-O) niscpr.res.inrsc.orgcore.ac.uk
Iron(III)-Salicylate Derivatives Stability influenced by electronic effects of substituents. Bidentate acs.orgnsc.runih.gov
Heterovalent Salicylate Complex [Fe(III)Fe(II)L₂(OH)]⁰ identified as a stable species. Bidentate sapub.org

Interactions with Schiff Base Ligands

Schiff bases, which contain an imine (-N=CH-) group, are versatile ligands that form stable complexes with a wide range of metal ions, including iron(III). nih.govjocpr.comwalisongo.ac.id The reaction of ferric perchlorate with Schiff bases often leads to the formation of complexes with interesting structural and magnetic properties. acs.orgoup.comresearchgate.netisca.me These ligands can be designed with various donor atoms (e.g., N, O, S) and coordination numbers, allowing for the synthesis of complexes with specific geometries, such as octahedral or pentacoordinated. nih.govacs.orgresearchgate.netresearchgate.net

The coordination typically involves the nitrogen atom of the imine group and other donor atoms present in the Schiff base backbone. jocpr.comisca.me The resulting iron(III) complexes can exhibit different spin states, including high-spin (S=5/2), low-spin (S=1/2), and intermediate-spin (S=3/2), as well as spin-crossover behavior, where the spin state changes in response to external stimuli like temperature. acs.orgoup.com For example, a series of iron(III) complexes with quadridentate Schiff bases showed high-spin, low-spin, and spin-crossover behavior depending on the specific ligand structure and the counter-ion. acs.org In one study, the reaction of ferric perchlorate with an in-situ formed asymmetric Schiff base unexpectedly led to the auto-reduction of Fe(III) to Fe(II), forming a stable low-spin Fe(II) complex. researchgate.net

Complexation with Porphyrin Ligands and Spin State Admixture

Iron(III) porphyrins are of immense interest due to their relevance as models for heme proteins. rsc.orgacs.org Ferric perchlorate is a useful starting material for synthesizing cationic iron(III) porphyrin complexes. The coordination environment of the iron center in these complexes, particularly the nature of the axial ligands, plays a critical role in determining its spin state. acs.orgnih.gov The five-coordinate complex [Fe(Porphyrin)ClO₄] can exhibit an intermediate-spin (S=3/2) state, particularly with highly ruffled porphyrin rings. nih.gov

The addition of axial ligands, such as pyridines or imidazoles, to the five-coordinate precursor leads to six-coordinate complexes. rsc.orgacs.org The strength of these axial ligands dictates the resulting spin state. Strong-field ligands typically induce a low-spin (S=1/2) state, while weak-field ligands can result in high-spin (S=5/2) or intermediate-spin (S=3/2) states. nih.govcapes.gov.br A fascinating phenomenon observed in some of these systems is spin-state admixture, where the ground electronic state is a quantum mechanical mixture of different spin states (e.g., S=5/2 and S=3/2). nih.govresearchgate.netacs.org This admixture is influenced by subtle structural factors, such as the orientation of axial ligands and hydrogen bonding interactions between the axial ligands and the perchlorate counter-ion. rsc.orgacs.org For instance, hydrogen bonding between coordinated water or methanol (B129727) ligands and the perchlorate anion can elongate the Fe-O bond, leading to a stabilization of an admixed spin state. rsc.org

Table 3: Spin States of Iron(III) Porphyrin Perchlorate Complexes

Porphyrin Complex Type Axial Ligands Dominant Spin State Key Feature Reference(s)
[Fe(TEtPrP)ClO₄] None (ClO₄⁻ as counter-ion) Intermediate-spin (S=3/2) Highly ruffled porphyrin ring. nih.gov
[Fe(OEP)(3,5-Cl₂Py)₂]ClO₄ 3,5-Dichloropyridine Ad-mixed intermediate-spin Crystal structure determined. acs.org
[Fe(TPPBr₈)(H₂O)₂]ClO₄ Water Ad-mixed intermediate-spin H-bonding with ClO₄⁻ stabilizes admixed state. rsc.org
[Fe(TPPBr₈)(MeOH)₂]ClO₄ Methanol Ad-mixed high-spin H-bonding with ClO₄⁻ stabilizes admixed state. rsc.org

Influence of Solvent Coordination on Reactivity and Redox Potential

The Fe(III)/Fe(II) redox potential is particularly sensitive to the coordination environment. thaiscience.info Changes in the solvent can cause significant shifts in this potential. acs.org This is because different solvents will have varying affinities for the Fe(III) and Fe(II) oxidation states. Solvents that preferentially stabilize the Fe(III) state will make the reduction to Fe(II) more difficult, resulting in a more negative redox potential. Conversely, solvents that favor the Fe(II) state will lead to a more positive redox potential. This effect is systematically related to the donor number of the solvent. acs.org Furthermore, the stability of iron(III) complexes is strongly dependent on pH, which influences the protonation state of both the ligands and coordinated water molecules, thereby altering the redox potential. nih.gov For example, in the case of the iron(III) azotochelin (B1666506) complex, a decrease in pH leads to a significant positive shift in the reduction potential. nih.gov This modulation of redox potential through solvent and pH control is a fundamental aspect of iron's chemistry in both synthetic and biological systems.

Kinetic and Thermodynamic Aspects of Ligand Exchange Reactions

In aqueous solutions, ferric perchlorate exists as the hexaaquairon(III) complex, [Fe(H₂O)₆]³⁺. The perchlorate anion is a very weak Lewis base and does not typically participate in inner-sphere coordination, making aqueous ferric perchlorate solutions ideal for studying the ligand exchange reactions of the [Fe(H₂O)₆]³⁺ cation. wikipedia.org Ligand exchange involves the substitution of one or more coordinated water molecules by other ligands. physicsandmathstutor.com These reactions are fundamental to understanding the behavior of the Fe(III) ion in chemical and biological systems.

The exchange of ligands on the [Fe(H₂O)₆]³⁺ complex can be represented by the general equation:

[Fe(H₂O)₆]³⁺ + nL ⇌ [Fe(H₂O)₆₋ₙLₙ]³⁺ + nH₂O

The kinetics and thermodynamics of these reactions are highly dependent on the nature of the incoming ligand (L), the reaction conditions, and the properties of the central Fe(III) ion.

Kinetic Aspects

The rate at which ligands substitute the aqua ligands in [Fe(H₂O)₆]³⁺ provides insight into the reaction mechanism. The exchange of water molecules themselves is a crucial benchmark for understanding these kinetics. acs.org Studies on the reactions of [Fe(H₂O)₆]³⁺ with various anions like chloride, bromide, and thiocyanate (B1210189) have shown that the rate constants vary significantly, which is indicative of an associative interchange (Iₐ) mechanism. In this mechanism, the incoming ligand plays a significant role in the formation of the transition state. rsc.org For an Iₐ mechanism, the entering ligand assists in the departure of the leaving group, and the rate is sensitive to the identity of the entering ligand.

In contrast, the hydroxo species, [Fe(H₂O)₅(OH)]²⁺, which is the conjugate base of the hexaaqua ion, is believed to react via a dissociative interchange (Iₐ) mechanism. rsc.org The presence of the hydroxide (B78521) ligand labilizes the remaining water ligands, leading to a much faster substitution rate.

The table below presents kinetic data for the formation of various Fe(III) complexes from the hexaaquairon(III) ion in aqueous solution.

Interactive Table 1: Kinetic Data for Ligand Substitution on [Fe(H₂O)₆]³⁺ at 25 °C

Incoming Ligand Forward Rate Constant (k_f) Dissociation Rate Constant (k_d) Mechanism
Cl⁻ 21.8 M⁻¹s⁻¹ rsc.org 37 s⁻¹ rsc.org Iₐ rsc.org
Br⁻ 1.6 (k₁K₁) rsc.org - Iₐ rsc.org
NCS⁻ 122 (k₁K₁) rsc.org - Iₐ rsc.org

Note: For Br⁻ and NCS⁻, the value represents the composite rate constant k₁K₁, where K₁ is the outer-sphere association constant.

The significant variation in the forward rate constants for Cl⁻, Br⁻, and NCS⁻ supports the assignment of an associative interchange mechanism for the [Fe(H₂O)₆]³⁺ ion. rsc.org The rate of ligand substitution for trivalent transition metal ions like Fe(III) is generally slower than for their divalent counterparts, which is partly attributable to the stronger metal-ligand bond resulting from the higher charge density of the M³⁺ ion. ionicviper.org

Thermodynamic Aspects

Spectrophotometric and potentiometric studies have been used to determine the formation constants for a wide array of Fe(III) complexes. mdpi.comnih.govrsc.org For example, the complexation with sulfate (B86663) ions has been investigated, revealing the formation of both [Fe(SO₄)]⁺ and [Fe(SO₄)₂]⁻ species. nih.gov Similarly, studies with various organic ligands, such as diamines, bipyridyls, and catechols, have yielded stability constants for the corresponding mono-, bis-, and sometimes tris-complexes. mdpi.comrsc.org

The enthalpy (ΔH) and entropy (ΔS) of complexation provide deeper insight into the driving forces of the reaction. For instance, calorimetric measurements have been used to determine the thermal effects of complexation reactions, such as that between Fe(III) and nicotinamide (B372718) in various solvents. researchgate.net In many cases, the complexation of charged cations like Fe(III) is driven by a large, positive entropy change resulting from the release of ordered water molecules from the hydration sphere of the ion. iaea.org

The following tables summarize thermodynamic data for the formation of various Fe(III) complexes through ligand exchange with the [Fe(H₂O)₆]³⁺ ion.

Interactive Table 2: Formation Constants (log β) for Fe(III) Complexes at 25 °C

Ligand log β₁ (Mono-complex) log β₂ (Bis-complex) log β₃ (Tris-complex)
Sulfate (SO₄²⁻) 3.82 nih.gov 5.75 nih.gov -
Ethylenediamine 5.3 mdpi.com 10.9 mdpi.com -
1,3-Propanediamine 6.9 mdpi.com 12.4 mdpi.com -
2,2′-Bipyridyl 5.2 mdpi.com 10.3 mdpi.com 15.0 mdpi.com
Catechol 19.30 rsc.org 27.21 rsc.org 45.69 rsc.org
4-Methylcatechol 19.52 rsc.org 28.90 rsc.org 44.66 rsc.org

Note: Values can vary based on experimental conditions like ionic strength and solvent.

Interactive Table 3: Thermodynamic Parameters for Fe(III) Complexation

Ligand System ΔH (kJ/mol) ΔS (J/mol·K) ΔG (kJ/mol)
Fe³⁺ transfer (water to 0.5 mole fraction EtOH) Positive (Endothermic) researchgate.net - -

Note: The data for metal-silicate complexation is for analogous M³⁺ ions and illustrates a common trend for inner-sphere complexation. iaea.org

The transfer of the Fe³⁺ ion from water to aqueous ethanol solutions is endothermic, indicating that the ion is less favorably solvated in the mixed solvent. researchgate.net For many complexation reactions involving highly charged metal ions, the reaction is entropy-driven, where the release of solvent molecules upon ligand binding overcomes an unfavorable (endothermic) enthalpy change. iaea.org

Reactivity Profiles and Reaction Mechanisms

Ferric Perchlorate (B79767) as a Lewis Acid Catalyst in Organic Synthesis

As a Lewis acid, ferric perchlorate effectively catalyzes a wide array of organic reactions by coordinating to and activating reactant molecules. ics-ir.org This activation leads to a significant increase in reaction rates, often by several orders of magnitude, allowing for milder reaction conditions. ics-ir.org The catalytic, rather than stoichiometric, use of ferric perchlorate is viable when the bond formation for activation is reversible and the catalyst binds more strongly to the reactant than the product, thereby avoiding product inhibition. ics-ir.org Both homogeneous and heterogeneous catalytic systems have been developed, with the latter involving ferric perchlorate adsorbed onto silica (B1680970) gel, which offers advantages in terms of easier work-up procedures and enhanced selectivity. ics-ir.org

The primary mechanistic role of ferric perchlorate in Lewis acid catalysis is the activation of reactants. ics-ir.org The electron-deficient Fe(III) center readily accepts electron pairs from functional groups such as carbonyls, ethers, and alcohols. This coordination polarizes the functional group, making it more susceptible to nucleophilic attack.

A clear example is in acetylation reactions. Ferric perchlorate is thought to activate the acetyl group of acetic anhydride (B1165640) or acetic acid. researchgate.netresearchgate.net By coordinating to a carbonyl oxygen of the anhydride, the Fe(III) center enhances the electrophilicity of the carbonyl carbon. This facilitates the attack by the oxygen atom of an alcohol or phenol, leading to the formation of the ester. researchgate.net A proposed mechanism for the acetylation of alcohols and phenols suggests that the catalyst accelerates the process by activating the acetylating agent. ics-ir.orgresearchgate.net

Similarly, in the synthesis of 2,3-dihydro-1H-1,5-benzodiazepines from o-phenylenediamine (B120857) and ketones, ferric perchlorate catalyzes the condensation, likely by activating the ketone's carbonyl group towards nucleophilic attack by the amine. researchgate.net

Ferric perchlorate has proven to be an effective catalyst for achieving high levels of stereoselectivity and regioselectivity in certain reactions, particularly in the ring-opening of epoxides. ics-ir.orgtandfonline.com

The alcoholysis and hydrolysis of epoxides catalyzed by ferric perchlorate proceed with a high degree of regio- and stereoselectivity. tandfonline.com For instance, in the reaction of optically active styrene (B11656) oxide with methanol (B129727), the corresponding β-methoxy alcohol is formed with almost complete inversion of configuration. tandfonline.com This outcome strongly suggests a simultaneous, backside attack by the nucleophile (methanol) as the epoxide ring opens, a pathway characteristic of an Sₙ2-type mechanism. tandfonline.com

Regioselectivity is also prominent. In the ring-opening of styrene oxide, the nucleophile preferentially attacks the more hindered benzylic carbon, indicating that electronic effects, which stabilize the developing positive charge at the benzylic position, govern the reaction's course over steric effects. tandfonline.com Ferric perchlorate supported on silica gel also demonstrates high regioselectivity in the ring-opening of epoxides with various alcohols, yielding β-alkoxyalcohols in excellent yields. ics-ir.org

Table 1: Regio- and Stereoselective Ring-Opening of Epoxides with Water Catalyzed by Ferric Perchlorate tandfonline.com

EpoxideProductMole Ratio (Fe(ClO₄)₃/Sub.)Time (min)Yield (%)
Cyclohexene oxidetrans-1,2-Cyclohexanediol0.013095
Styrene oxide1-Phenyl-1,2-ethanediol0.051098
Propylene oxide1,2-Propanediol0.051596

This interactive table summarizes the efficiency of ferric perchlorate in catalyzing the hydrolysis of various epoxides, highlighting the reaction conditions and yields.

The catalytic activity of ferric perchlorate extends to a diverse range of important organic transformations.

Esterification: Ferric perchlorate is a highly efficient catalyst for esterification. It promotes the acetylation of alcohols and phenols using acetic acid at room temperature in high yields. ics-ir.org It has also been used for the transesterification of ethyl acetate (B1210297) with various alcohols and acids. ics-ir.org A solid-state method involves adsorbing ferric perchlorate onto silica gel in the presence of an alcohol; this supported reagent effectively synthesizes esters when ground with carboxylic acids. ics-ir.org Furthermore, it has been successfully employed to catalyze the esterification of microcrystalline cellulose (B213188) to produce cellulose acetate with yields up to 94%. researchgate.net

Alkylation: The N-alkylation of poorly nucleophilic amines with alcohols can be achieved using ferric perchlorate immobilized on silica gel (Fe(ClO₄)₃/SiO₂). researchgate.net This heterogeneous catalyst demonstrates high efficiency and selectivity, producing various secondary amines from primary amines and alcohols in good to excellent yields, with water as the only byproduct. researchgate.net

Cyclization: Ferric perchlorate promotes cyclization reactions, such as the intramolecular imine-enamine cyclization. ics-ir.org It is also used in the synthesis of N-heterocycles. For example, it catalyzes the reaction of o-phenylenediamine derivatives with aldehydes to form 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles at ambient temperature. ics-ir.org Additionally, it mediates reactions of sciengine.comfullerene with various organic molecules to produce novel fullerene derivatives through cyclization pathways. arabjchem.orgdntb.gov.ua

Catalytic Oxidative Reactions: Ferric perchlorate acts as an efficient catalyst for the aromatization (oxidation) of Hantzsch 1,4-dihydropyridines (1,4-DHPs) to their corresponding pyridine (B92270) derivatives in acetic acid. ics-ir.orgnih.gov This transformation is crucial in synthetic and medicinal chemistry.

Oxidative Reactivity and Mechanisms

Beyond its role as a Lewis acid, ferric perchlorate is a competent oxidizing agent. The Fe(III)/Fe(II) redox couple has an oxidation potential that varies with the solvent, being 0.83 V in acetic acid and 0.71 V in methanol. ics-ir.org This allows it to participate directly in oxidation reactions, often through electron transfer mechanisms.

The oxidative capacity of ferric perchlorate is frequently initiated by a single-electron transfer (SET) from the substrate to the Fe(III) center, generating a radical cation from the substrate and reducing Fe(III) to Fe(II).

This mechanism is presumed to be the initial step in the oxidation of Hantzsch 1,4-dihydropyridines. ics-ir.org The 1,4-DHP transfers a single electron to Fe(III), initiating the aromatization sequence. ics-ir.org In another context, the oxidation of porphyrin-iron(III) complexes with ferric perchlorate in acetonitrile (B52724) at low temperatures leads to the formation of metastable porphyrin-iron(IV) species. medcraveonline.com This transformation from Fe(III) to Fe(IV) in the porphyrin complex is facilitated by the external ferric perchlorate acting as a one-electron oxidant. medcraveonline.com Similarly, the decomposition of hydrogen peroxide catalyzed by ferric ions is understood to involve electron transfer steps and the formation of reactive intermediates. acs.org

The utility of ferric perchlorate as a direct oxidant has been demonstrated for a specific range of substrates.

The most prominent example is the oxidation of Hantzsch 1,4-dihydropyridines to pyridines, which proceeds efficiently in acetic acid. ics-ir.orgnih.gov This method is valued for its mild conditions and effectiveness.

Ferric perchlorate has also been used in the oxidation of specific macrocyclic metal complexes. It can oxidize iron(III) porphyrins to iron(IV) porphyrins or, upon rearrangement, to iron(III) porphyrin radical cations. medcraveonline.com The outcome depends on the reaction conditions and the stability of the intermediates. medcraveonline.com

In the realm of fullerene chemistry, ferric perchlorate promotes reactions that often involve an initial oxidation step. It mediates the reaction of sciengine.comfullerene with arylboronic acids to produce fullerenyl boronic esters, a process that likely involves radical intermediates generated through oxidation.

Table 2: Substrates Oxidized by Ferric Perchlorate

Substrate ClassTransformationProduct ClassMechanistic Feature
Hantzsch 1,4-DihydropyridinesAromatizationPyridinesSingle-Electron Transfer ics-ir.orgnih.gov
Iron(III) PorphyrinsOxidationIron(IV) Porphyrins or Iron(III) Porphyrin Radical CationsOne-Electron Oxidation medcraveonline.com
sciengine.comFullerene (with arylboronic acids)FunctionalizationFullerenyl Boronic EstersRadical reaction initiated by oxidation

This interactive table outlines the scope of ferric perchlorate as a direct oxidant, detailing the types of substrates, the resulting transformations, and key mechanistic insights.

Photochemical Reactivity (e.g., Chemical Actinometry)

The photochemical behavior of ferric perchlorate is rooted in the light-induced reactivity of the hydrated ferric ion, specifically the aqua hydroxo complexes like [Fe(OH)(H₂O)₅]²⁺ that exist in solution. researchgate.net Irradiation with ultraviolet (UV) light initiates a ligand-to-metal charge transfer (LMCT) process. researchgate.net This photoactivity makes iron(III) salts, including ferric perchlorate, relevant in fields such as chemical actinometry, which measures photon flux. youtube.com

The classic example of an iron-based actinometer is the potassium ferrioxalate (B100866) system. youtube.com In this system, the absorption of a photon by the [Fe(C₂O₄)₃]³⁻ complex causes an internal electron transfer from an oxalate (B1200264) ligand to the Fe(III) center. youtube.com This reduces the iron to Fe(II) and oxidizes the ligand. youtube.com The quantum yield of this process is well-calibrated across a range of wavelengths, allowing the number of photons absorbed to be determined by spectrophotometrically measuring the amount of Fe(II) produced. youtube.com While ferric perchlorate itself is not the standard actinometer, the underlying principle of Fe(III) photoreduction is the same. Its utility in such applications is due to the perchlorate ion's very low coordinating ability, which allows for the study of the hydrated Fe³⁺ ion's intrinsic photochemical properties. chemicalbook.com

The photolysis of aqueous ferric perchlorate solutions primarily involves the aqua-hydroxo complex, Fe(OH)²⁺. researchgate.netresearchgate.net The accepted reaction mechanism begins with the irradiation of the aqueous Fe³⁺ species at wavelengths around 300-313 nm. researchgate.net This absorption of light energy promotes a ligand-to-metal charge transfer (LMCT) from a hydroxide (B78521) ligand to the iron(III) center. researchgate.netescholarship.org

The primary photochemical process results in the reduction of Fe³⁺ to Fe²⁺ and the simultaneous generation of a highly reactive hydroxyl radical (•OH) from the oxidation of the coordinated water or hydroxide molecule. researchgate.netresearchgate.net

The key reaction can be summarized as: Fe(OH)²⁺ + hν → Fe²⁺ + •OH researchgate.net

Experiments using laser flash photolysis have confirmed the formation of the hydroxyl radical in this primary photochemical step. researchgate.net The process is a foundational example of a photoredox reaction where the iron center undergoes a change in oxidation state driven by light. This mechanism is crucial for understanding the role of iron(III) salts in various photochemical applications, including advanced oxidation processes for water treatment. researchgate.net

Ferric perchlorate, hydrated, non-yellow, serves as an effective promoter or catalyst in photoredox reactions, primarily by generating radical species upon irradiation. Its application leverages the light-induced reduction of Fe(III) to Fe(II). researchgate.netacs.org One strategy in iron photoredox catalysis involves the in situ generation of a photoactive complex through the coordination of a substrate to the iron(III) center. nih.gov This is particularly relevant for substrates that can act as ligands, such as alcohols or carboxylic acids. nih.govnih.gov

For instance, in the photochemical decomposition of perfluorooctanoic acid (PFOA), it is proposed that PFOA coordinates with the ferric ion to form a complex. nih.gov Excitation of this complex with 254 nm UV light leads to the stepwise decomposition of the PFOA molecule. nih.gov The efficiency of the degradation process increases significantly with higher concentrations of the ferric ion. nih.gov

Ferric perchlorate has also been used to promote radical reactions with complex molecules like researchgate.netfullerene. acs.org In these reactions, Fe(ClO₄)₃ mediates the cycloaddition of N-sulfonyl aldimines to C₆₀ to form fulleroxazolidines. acs.org The mechanism is proposed to involve a radical pathway initiated by the iron catalyst. acs.org

The general principle in these applications involves a photo-induced LMCT event, which generates an Fe(II) species and a radical intermediate from the substrate, initiating the desired chemical transformation. nih.gov

Reactions on Supported Ferric Perchlorate Systems

Using ferric perchlorate on a solid support combines the catalytic activity of the iron salt with the practical advantages of heterogeneous catalysis, such as ease of separation and potential for catalyst recycling. nih.govnih.gov Materials like silica gel are commonly used as the solid support. nih.gov

Ferric perchlorate adsorbed onto silica gel (Fe(ClO₄)₃/SiO₂) functions as an efficient and reusable heterogeneous catalyst for various organic syntheses. nih.gov This system has been successfully employed for [4+2] cycloaddition reactions, where imines (formed in situ) react with cyclic enol ethers to produce pyrano- and furano[3,2-c]quinolines in good yields. nih.gov

The supported catalyst often exhibits enhanced stability and allows for simpler workup procedures compared to its homogeneous counterpart. nih.gov The Lewis acidic nature of the ferric ion is central to its catalytic activity, accelerating reactions by activating substrates. tandfonline.com For example, in acetylation reactions, the ferric ion activates the acetyl group of acetic anhydride, facilitating nucleophilic attack. tandfonline.com

Table 1: Heterogeneous Catalysis of Cellulose Acetylation

ReactantCatalystReagentReaction TimeTemperatureYieldReference
Microcrystalline Cellulose (2.0 g)Fe(ClO₄)₃·xH₂O (200 mg)Acetic Anhydride (10 mL)1 hRoom Temperatureup to 94% tandfonline.com

Ferric perchlorate demonstrates significant catalytic activity in solid-state or dry media conditions, often eliminating the need for a solvent. This approach aligns with green chemistry principles by reducing solvent waste. tandfonline.com

A notable application is the esterification of microcrystalline cellulose using acetic anhydride with ferric perchlorate hydrate (B1144303) as the catalyst. tandfonline.com The reaction proceeds efficiently at room temperature without any additional solvent, producing cellulose acetate with a high degree of substitution. tandfonline.com The optimal conditions for this one-pot synthesis involve a specific ratio of cellulose to acetic anhydride and catalyst, achieving a high yield in a short reaction time. tandfonline.com

Similarly, esterification reactions using ferric perchlorate adsorbed on silica gel have been performed in dry media, highlighting the versatility of the supported system for solid-state transformations. nih.gov These solvent-free methods offer remarkable advantages, including operational simplicity and reduced environmental impact. nih.govtandfonline.com

Table 2: Components for Fulleroxazolidine Synthesis

ComponentAmountMolar eq.Reference
C₆₀36.0 mg1 acs.org
Fe(ClO₄)₃·xH₂O23.1 mg1 acs.org
N-sulfonyl aldimine (1a)Variable5 acs.org
o-dichlorobenzene (solvent)7 mL- acs.org

Solid State Chemistry and Thermal Behavior

Thermal Stability and Decomposition Pathways

The thermal stability and the manner in which hydrated non-yellow ferric perchlorate (B79767) decomposes upon heating are crucial aspects of its chemical profile. The decomposition of perchlorate salts can be complex, often involving dehydration, hydrolysis, and the eventual breakdown of the perchlorate anion. For hydrated metal salts like ferric perchlorate, these processes are intricately linked. Generally, the thermal decomposition of hydrated salts of heavy metals may lead to the formation of oxides or hydroxides and perchloric acid.

Thermogravimetric Analysis (TGA) for Water Loss

Thermogravimetric analysis (TGA) is a fundamental technique used to quantify the loss of mass of a substance as a function of temperature. In the case of hydrated ferric perchlorate, TGA is instrumental in determining the number of water molecules and their binding strength within the crystal lattice.

Hypothetical TGA Data for Ferric Perchlorate Nonahydrate, Fe(H₂O)₆₃·3H₂O

Temperature Range (°C)Mass Loss (%)Corresponding Water Molecules Lost
50-100~10.5%3 (loosely bound)
100-200~21%6 (coordinated)
>200>21%Decomposition of anhydrous salt

This table is illustrative and based on the expected behavior of hydrated metal salts. Actual experimental data is required for definitive analysis.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques that measure the temperature difference and heat flow difference, respectively, between a sample and a reference material as a function of temperature. These methods are crucial for identifying thermal events such as phase transitions, melting, and decomposition.

For hydrated ferric perchlorate, DTA and DSC curves would be expected to show endothermic peaks corresponding to the dehydration steps observed in TGA. The number and temperature of these peaks would indicate the different energies required to remove the various types of water molecules (lattice vs. coordinated). Following dehydration, exothermic peaks would likely appear at higher temperatures, indicating the decomposition of the anhydrous ferric perchlorate. Studies on other perchlorates show that they decompose at higher temperatures than the corresponding chlorates, and the decomposition products depend on the basicity of the metal and the presence of water of hydration.

Hydration-Dehydration Dynamics and Interconversion Between Hydrate (B1144303) Forms

Ferric perchlorate is known to exist in several hydration states. The non-yellow, often pale pink or violet, crystalline form can be a decahydrate (B1171855), Fe(ClO₄)₃·10H₂O, which can convert to the hexahydrate upon standing over a drying agent like phosphorus pentoxide. researchgate.net A nonahydrate, with the formula Fe(H₂O)₆₃·3H₂O, has also been identified and crystallizes from solution above 42°C. researchgate.netresearchgate.net

This interconversion between different hydrate forms highlights the dynamic nature of the water molecules within the crystal structure. The hydration state is sensitive to environmental conditions such as temperature and humidity. The stability of these hydrates is a key factor in their handling and application. For instance, the spectra of hydrated Fe³⁺ perchlorates have been observed to change significantly upon heating to 100°C, indicating a lower stability under dehydrated conditions compared to other perchlorate salts. semanticscholar.org

Structural Changes upon Heating and Dehydration

The process of heating and dehydration induces significant structural changes in hydrated ferric perchlorate. The crystal structure of the nonahydrate, Fe(H₂O)₆₃·3H₂O, reveals a central iron(III) ion octahedrally coordinated by six water molecules. researchgate.netresearchgate.net Three additional water molecules are present in the crystal lattice but are not directly bonded to the iron ion. researchgate.netresearchgate.net

Upon heating, the initial mass loss observed in TGA would correspond to the removal of these three non-coordinated water molecules. This would likely cause a significant rearrangement of the crystal lattice. As the temperature increases further, the six water molecules directly coordinated to the iron(III) ion are removed. This deaquation process would lead to a more profound structural transformation, as the perchlorate anions would likely move to coordinate directly with the iron cation to satisfy its coordination sphere. The final stage of heating would involve the decomposition of the anhydrous ferric perchlorate, leading to the formation of iron oxides. The specific crystalline phases of the intermediates and the final iron oxide product would depend on the precise heating conditions.

Solution Chemistry and Speciation

Solubility in Aqueous and Nonaqueous Solvents

Ferric perchlorate (B79767) hydrate (B1144303) is known to be soluble in water. chemicalbook.comgfschemicals.comcymitquimica.comfishersci.ca The hydrated crystalline form, which can exist as a hexahydrate or decahydrate (B1171855), readily dissolves to yield the hexaaquairon(III) cation, [Fe(H₂O)₆]³⁺, and perchlorate anions. chemicalbook.comgfschemicals.com While detailed quantitative solubility data is sparse in the reviewed literature, its free solubility in water is consistently reported. cdhfinechemical.com

Its solubility extends to some nonaqueous solvents, although it is often more limited. It has been reported as slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727). chemicalbook.com The use of ferric perchlorate in acetonitrile (B52724) as a reagent for organic synthesis suggests it has sufficient solubility in this medium to be catalytically active. niscpr.res.in Calorimetric studies have also been performed on the transfer of ferric perchlorate from water to aqueous ethanol (B145695) solutions, indicating its solubility in alcohol-water mixtures. researchgate.net

Solubility of Ferric Perchlorate, Hydrated, Non-Yellow

SolventSolubilityReference
WaterSoluble / Freely Soluble chemicalbook.comgfschemicals.comfishersci.cacdhfinechemical.com
Dimethyl Sulfoxide (DMSO)Slightly Soluble chemicalbook.com
MethanolSlightly Soluble chemicalbook.com
AcetonitrileSoluble (used as a reagent in this solvent) niscpr.res.in
Aqueous EthanolSoluble researchgate.net

Hydrolysis and Aqua Complex Formation of Fe(III) in Solution

In aqueous solution, the central iron(III) ion in the [Fe(H₂O)₆]³⁺ complex is highly polarizing. The strong positive charge (3+) of the iron ion withdraws electron density from the coordinated water molecules. libretexts.org This weakens the O-H bonds in the water ligands, making them more acidic than bulk water molecules. chemguide.co.uk Consequently, the hexaaquairon(III) ion acts as a Brønsted-Lowry acid, donating a proton to a solvent water molecule to form a hydronium ion (H₃O⁺). libretexts.orgchemguide.co.uk This process is known as hydrolysis.

The initial hydrolysis reaction is: [Fe(H₂O)₆]³⁺ + H₂O ⇌ [Fe(H₂O)₅(OH)]²⁺ + H₃O⁺ libretexts.org

This reaction is rapid and pH-dependent, contributing to the notable acidity of aqueous iron(III) salt solutions; a 5% aqueous solution of ferric perchlorate can have a pH between 0 and 3. gfschemicals.comnih.gov The solution's color change from the pale violet of the [Fe(H₂O)₆]³⁺ ion to orange or yellow is indicative of the formation of the hydroxo complex, [Fe(H₂O)₅(OH)]²⁺. stackexchange.com

Further deprotonation and hydrolysis can occur, leading to a series of equilibria and the formation of more complex species. chemguide.co.uknih.gov These include the dihydroxy species and dimeric complexes, particularly as the pH increases: [Fe(H₂O)₅(OH)]²⁺ + H₂O ⇌ [Fe(H₂O)₄(OH)₂]⁺ + H₃O⁺ aascit.org 2[Fe(H₂O)₅(OH)]²⁺ ⇌ [Fe₂(OH)₂(H₂O)₈]⁴⁺ + 2H₂O (often written as [Fe₂(OH)₂(aq)]⁴⁺) aascit.org

If the pH is raised sufficiently, the neutral complex [Fe(H₂O)₃(OH)₃] is formed, which is sparingly soluble and precipitates from the solution as what is colloquially known as rust. nih.govstackexchange.com

Speciation of Iron(III) Perchlorate in Different Media

The distribution of different iron-containing species in a solution is known as its speciation. For iron(III) perchlorate, speciation is highly dependent on the solvent, pH, ionic strength, and the presence of other coordinating ligands. nih.gov

In aqueous perchlorate media at low pH, the dominant species is the hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺. As the pH increases, hydrolysis leads to a variety of monomeric and polymeric hydroxo and oxo-bridged species. nih.govaascit.org Studies have identified [Fe(OH)(H₂O)₅]²⁺, [Fe(OH)₂(H₂O)₄]⁺, and the dimeric species [Fe₂(OH)₂(H₂O)₁₀]⁴⁺ as significant components in aqueous solutions. aascit.org At near-neutral pH, the formation of solid ferric hydroxide (B78521), Fe(OH)₃, or more accurately, hydrated iron(III) oxide (FeOOH), becomes the defining feature of the system. nih.gov

In non-aqueous media or in the presence of other ligands, the speciation changes. For instance, in acetonitrile, the complex can exist as [Fe(CH₃CN)₆]³⁺, which has a high redox potential. niscpr.res.in In solutions containing chloride ions, various chloro-aqua complexes can form, such as [FeCl(H₂O)₅]²⁺ and [FeCl₂(H₂O)₄]⁺, which alters the speciation profile significantly compared to a pure perchlorate system. researchgate.net

Major Iron(III) Species from Ferric Perchlorate in Different Media

MediumConditionsDominant SpeciesReference
Aqueous (Perchloric Acid)Low pH (e.g., < 1.5)[Fe(H₂O)₆]³⁺ chemguide.co.ukstackexchange.com
AqueousMildly Acidic pH[Fe(H₂O)₅(OH)]²⁺, [Fe₂(OH)₂(H₂O)₈]⁴⁺ aascit.org
AqueousApproaching Neutral pH[Fe(H₂O)₄(OH)₂]⁺, Fe(OH)₃ (precipitate) stackexchange.comaascit.org
AcetonitrileAnhydrous[Fe(CH₃CN)₆]³⁺ niscpr.res.in
Aqueous ChlorideAcidicFeCl²⁺, FeCl₂⁺ researchgate.net

Influence of Ionic Strength and pH on Solution Behavior

Both pH and ionic strength are critical parameters that modulate the behavior of iron(III) in solution. geologyscience.ruresearchgate.net

Influence of pH: As detailed in section 8.2, pH is the primary driver of hydrolysis. The concentration of hydrogen ions directly affects the equilibrium position of the hydrolysis reactions. libretexts.orgchemguide.co.uk

Low pH (High H⁺ concentration): According to Le Chatelier's principle, acidic conditions suppress hydrolysis, favoring the existence of the stable [Fe(H₂O)₆]³⁺ aqua ion. libretexts.org

Increasing pH (Lower H⁺ concentration): As the pH rises, the hydrolysis equilibrium shifts to the right, leading to the sequential formation of [Fe(H₂O)₅(OH)]²⁺, [Fe(H₂O)₄(OH)₂]⁺, and polymeric species. aascit.orgyoutube.com This ultimately results in the precipitation of ferric hydroxide at pH values above approximately 3.2. aascit.org The properties and stability of iron-containing compounds are highly dependent on the solution's pH. researchgate.net

Influence of Ionic Strength: Ionic strength, a measure of the total concentration of ions in a solution, also affects the behavior of ferric perchlorate solutions. boquinstrument.com

Solubility: In the acidic range, increasing the ionic strength (e.g., from 0.1 M to 5 M NaClO₄) can lead to an increase in the solubility of iron(III). researchgate.net However, in the neutral pH range, the effect of ionic strength on solubility is less pronounced. researchgate.net

Electrode Potentials: The ionic strength of the medium can affect the activity of the ions in solution, which in turn influences the measured electrochemical potentials of the Fe(III)/Fe(II) redox couple. aascit.org Studies have shown that the oxidation potential of the Fe(III)/Fe(II) system changes with varying ionic strength, which impacts the stability of the various hydroxyl complexes formed. aascit.org

Kinetics: The rates of reactions involving iron species can be affected by ionic strength. For instance, in systems containing iron and fulvic acid, the rate of thermal reduction of Fe(III) was found to be slightly faster at lower ionic strength. geologyscience.ru

Theoretical and Computational Investigations

Electronic Structure Calculations of Fe(III) Perchlorate (B79767) Units

Electronic structure calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the properties of the [Fe(H₂O)₆]³⁺ cation, the core component of non-yellow hydrated ferric perchlorate. These studies consistently predict a high-spin (S = 5/2) ground state for the complex, in line with experimental data. researchgate.net

DFT calculations have been used to determine the optimized geometry of the [Fe(H₂O)₆]³⁺ ion. These calculations show a regular octahedral arrangement of the six water molecules around the central Fe(III) ion. researchgate.netacs.orgresearchgate.netelsevierpure.com The inclusion of a Polarizable Continuum Model (PCM) in these calculations, which approximates the effect of the solvent, has been shown to shorten the calculated Fe-O bond distances, bringing them into excellent agreement with crystallographic data. acs.orgelsevierpure.com For instance, DFT calculations using the B3LYP functional with a valence triple-ζ (VTZ) basis set for iron and 6-31G* for oxygen and hydrogen have provided detailed structural parameters. researchgate.netacs.orgresearchgate.netelsevierpure.com

Computational MethodBasis SetCalculated PropertyValue
DFT (B3LYP)Fe: VTZ; O, H: 6-31GFe-O Bond Length (in vacuo)~2.10 Å
DFT (B3LYP/PCM)Fe: VTZ; O, H: 6-31GFe-O Bond Length (in solution)~2.01 Å
DFT (BPW91)Not SpecifiedSextet-Quartet Vertical Transition Energy9895 cm⁻¹
INDO/SNot SpecifiedSextet-Quartet Vertical Transition Energy10875 cm⁻¹

Molecular Dynamics Simulations of Hydration Shells

Molecular dynamics (MD) simulations have provided detailed insights into the structure and dynamics of the hydration shells surrounding the Fe(III) ion in aqueous perchlorate solutions. These simulations confirm that in acidic solutions, where hydrolysis is suppressed and the non-yellow form predominates, the Fe(III) ion is coordinated by six water molecules in a stable octahedral arrangement, forming the [Fe(H₂O)₆]³⁺ complex.

The simulations reveal a well-defined first hydration shell with a distinct peak in the Fe-O radial distribution function (RDF). Beyond this primary shell, a second hydration sphere is also observed, indicating a structured arrangement of water molecules extending further from the ion. X-ray scattering techniques have corroborated these findings, showing a large peak at approximately 4 Å in the radial distribution curves, which is indicative of a hydrogen-bonded structure outside the inner coordination sphere. Some studies also suggest the possibility of outer-sphere complex formation between the hydrated iron(III) ion and perchlorate anions.

Simulation ParameterValueReference
First Hydration Shell Coordination Number6MD Simulations
Fe-O Distance (First Peak in RDF)~2.0 ÅMD Simulations & X-ray Scattering
Second Hydration Sphere Peak in RDF~4.0 ÅX-ray Scattering

Computational Modeling of Reaction Mechanisms

Computational modeling has been employed to investigate the role of ferric perchlorate as a catalyst in various chemical reactions. While specific activation energies for reactions catalyzed by ferric perchlorate are not extensively reported in the literature, the compound is known to facilitate a range of organic transformations. These reactions are often initiated by the Lewis acidity of the Fe(III) ion in the [Fe(H₂O)₆]³⁺ complex.

For example, hydrated ferric perchlorate has been used as a catalyst for the synthesis of fullerene-fused lactones and α-carbonyl furans. The mechanism of these reactions likely involves the coordination of the organic substrate to the Fe(III) center, which activates the substrate towards nucleophilic attack or cyclization.

Computational studies on related iron-catalyzed reactions provide insights into the plausible energetic profiles. For instance, in the context of the Fenton reaction, where Fe(III) plays a role in the decomposition of hydrogen peroxide, computational models have been developed to predict the reaction kinetics. These models incorporate known chemical reactions and their rate constants to simulate the temporal behavior of the system. While not providing a direct activation energy for a ferric perchlorate-catalyzed step, they highlight the complexity of the reaction network and the importance of the iron species' coordination environment.

Catalyzed ReactionProposed Mechanistic Role of Fe(III)Computational Insight
Synthesis of Fullerene-Fused LactonesLewis acid activation of substratesCoordination to Fe(III) center facilitates reaction
Synthesis of α-Carbonyl FuransLewis acid catalysisActivation of reactants through coordination
Decomposition of Hydrogen PeroxideInitiator in Fenton-like reactionsKinetic models predict reaction rates based on a network of elementary steps

Density Functional Theory (DFT) Studies of Coordination and Reactivity

DFT studies have been pivotal in understanding the coordination chemistry and reactivity of the [Fe(H₂O)₆]³⁺ ion. These studies have explored the nature of the Fe-O bond, the influence of the aqueous environment, and the electronic factors governing its reactivity.

DFT calculations have been used to analyze the vibrational modes of the [Fe(H₂O)₆]³⁺ complex. researchgate.netacs.orgresearchgate.netelsevierpure.com The computed vibrational frequencies are generally in good agreement with experimental Raman and infrared spectra, although some discrepancies in bending mode frequencies have been attributed to the strong hydrogen bonding present in crystal lattices, which is challenging to fully capture in the computational models. acs.orgelsevierpure.com

The reactivity of the complex is largely dictated by its electronic structure. DFT studies combined with NBO analysis have shown that Fe(III) in the hexaaqua complex is the best π-acceptor among the first-row transition metal 3d hexaaqua ions. researchgate.net Its ability to accept sigma-electron density is comparatively weaker. researchgate.net This electronic configuration influences its interaction with other molecules and its catalytic activity. The high positive charge of the Fe(III) ion, only partially neutralized by charge transfer from the water ligands, makes it a potent Lewis acid, which is the basis for its catalytic applications.

DFT FunctionalCalculated PropertyFinding
B3LYPVibrational FrequenciesGood agreement with experimental data for stretching modes
Not Specified (with NBO)Electronic StructureFe(III) is the best π-acceptor in the 3d hexaaqua ion series
B3LYP/PCMGeometry OptimizationPredicts a regular FeO₆ octahedron for [Fe(H₂O)₆]³⁺

Environmental and Extraterrestrial Occurrence

Potential Formation and Presence on Planetary Surfaces (e.g., Mars Regolith)

The presence of perchlorates on Mars has been confirmed by multiple missions, including the Phoenix lander and the Sample Analysis at Mars (SAM) instrument on the Curiosity rover. nasa.govnasa.gov While the exact cation is not always definitively identified, evidence suggests the widespread distribution of these salts in the Martian regolith. researchgate.netwikipedia.org Ferric perchlorate (B79767), specifically, is considered a plausible component of the Martian soil due to the abundance of iron oxides on the planet's surface. zmescience.comuniversetoday.com

The formation of perchlorates on Mars is thought to occur through several potential pathways, many of which involve the interaction of chlorine-bearing minerals with the Martian environment. One proposed mechanism involves the oxidation of chlorides by ultraviolet (UV) radiation. nih.govnih.gov The thin Martian atmosphere allows significant UV flux to reach the surface, potentially driving the photochemical conversion of chlorides to perchlorates. Additionally, atmospheric reactions involving ozone and chlorinated species have been suggested as a source of perchlorates. researchgate.net

Radiolysis, the decomposition of molecules by ionizing radiation, is another significant potential pathway for perchlorate formation on Mars. nih.govnih.gov The Martian surface is exposed to high levels of galactic cosmic rays and solar energetic particles, which can initiate chemical reactions in the regolith. nih.gov This process could lead to the oxidation of chlorine compounds to form perchlorates.

The concentration of perchlorates in the Martian soil is estimated to be between 0.4 and 0.6 weight percent, a level significantly higher than naturally occurring terrestrial concentrations, which are primarily found in arid regions like the Atacama Desert. nasa.gov This global distribution suggests that the processes leading to their formation are widespread and have been active over long periods of Martian history. researchgate.net

Geochemical Pathways for Formation

The geochemical pathways for the formation of ferric perchlorate on Mars are intrinsically linked to the planet's unique environmental conditions and mineralogy. The presence of iron minerals is believed to play a crucial role in the preferential formation of certain oxychlorine species. techexplorist.commiragenews.com

Key Geochemical Pathways:

UV-Induced Oxidation: Laboratory experiments have shown that UV irradiation of chloride salts in the presence of iron-bearing minerals can lead to the formation of perchlorates. The iron minerals can act as photocatalysts, enhancing the efficiency of the oxidation process.

Atmospheric Deposition: Gaseous chlorine compounds, potentially released from volcanic activity or the breakdown of chloride-bearing minerals, could be oxidized in the atmosphere to form perchloric acid. This acid would then be deposited on the surface and react with iron-rich minerals to form ferric perchlorate. researchgate.net

Radiolysis of Chlorides: The constant bombardment of the Martian surface by high-energy radiation can break down chloride minerals, producing reactive chlorine species that can then be oxidized to form perchlorates. The presence of water, even as thin films or in the form of ice, could facilitate these reactions.

Role of Iron (III) Sulfates: Research indicates that Fe(III) sulfates can exclusively produce perchlorate through the photooxidation of chloride. researchgate.net This suggests that in regions where both iron sulfates and chlorides are present, the formation of ferric perchlorate would be a highly favored pathway.

The interplay between these pathways is likely complex and dependent on local geological and atmospheric conditions. The abundance of iron oxides and sulfates across the Martian surface provides ample opportunity for these reactions to occur, leading to the observed widespread presence of perchlorates. techexplorist.commiragenews.com

Interaction with Analogous Extraterrestrial Materials

The interaction of ferric perchlorate with materials analogous to those found on Mars is a critical area of study for understanding its behavior and impact on the Martian environment. Laboratory experiments using Mars analog soils and minerals have provided valuable insights into these interactions.

One of the most significant interactions is the catalytic effect of iron-bearing minerals on the thermal decomposition of perchlorates. nasa.gov Pure perchlorates decompose and release oxygen at relatively high temperatures. However, when mixed with iron minerals such as hematite, magnetite, and ferrihydrite, the temperature at which oxygen is released is significantly lowered. nasa.govnasa.gov This is highly relevant for the interpretation of data from instruments like SAM, which analyze Martian soil samples by heating them and detecting the evolved gases. nasa.gov The presence of ferric perchlorate could, therefore, influence the temperature profiles of oxygen release observed by such instruments.

Furthermore, the presence of ferric perchlorate can impact the stability and detection of organic molecules. usra.edu When heated, perchlorates become powerful oxidizing agents and can combust organic compounds, complicating the search for signs of past or present life. nih.gov The acidic nature of ferric perchlorate solutions could also lead to the alteration of other minerals in the Martian regolith. usra.edu

Studies have also investigated the adsorption of perchlorate onto iron (III) (hydr)oxides like ferrihydrite. nasa.gov This process could serve as a mechanism for concentrating perchlorates in specific locations within the Martian soil. The interaction with dust particles is also a consideration, as perchlorate-laden dust could be globally distributed by Martian dust storms. wikipedia.org

The hygroscopic nature of perchlorates, including ferric perchlorate, means they readily absorb atmospheric water vapor to form brines. researchgate.net These brines have a much lower freezing point than pure water, which could have implications for the potential for liquid water to exist on the Martian surface, even under its current cold and arid conditions. nasa.gov

FindingImplication for Mars
Iron minerals catalyze the thermal decomposition of perchlorates at lower temperatures.Influences the interpretation of evolved gas analysis data from Martian soil samples.
Perchlorates are strong oxidizers when heated.Can combust organic molecules, complicating the search for biosignatures.
Ferric perchlorate solutions are acidic.May lead to the alteration of other minerals in the regolith.
Perchlorates can be adsorbed onto iron (III) (hydr)oxides.Provides a mechanism for concentrating perchlorates in the soil.
Perchlorates are hygroscopic and form low-freezing point brines.Increases the potential for transient liquid water on the Martian surface.

Advanced Characterization Techniques Beyond Routine Identification

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

Detailed single-crystal X-ray diffraction studies have successfully determined the structure of iron(III) perchlorate (B79767) nonahydrate. nih.govnih.govresearchgate.net The compound crystallizes from aqueous solutions at low temperatures (263 K) and its chemical formula is more accurately represented as Fe(H₂O)₆₃·3H₂O. nih.govnih.gov The analysis reveals a structure composed of hexaaquairon(III) [Fe(H₂O)₆]³⁺ octahedra, perchlorate (ClO₄⁻) anions, and additional water molecules that are not directly coordinated to the iron cation but are part of a second coordination sphere. nih.govnih.gov The iron center is octahedrally coordinated by six water molecules. nih.govnih.gov The perchlorate anion itself has been noted to exhibit slight disorder within the crystal lattice. nih.govnih.gov

Powder XRD, on the other hand, is used to identify the crystalline phases present in a bulk sample. It provides a characteristic "fingerprint" of the compound, which can be compared to databases for identification. This technique is crucial for confirming the bulk purity of a synthesized batch of hydrated ferric perchlorate and ensuring it corresponds to the correct hydrated form, as the number of water molecules can vary. nih.govmdpi.com The detection limit for XRD is typically in the range of 0.1 to 1% by weight per phase, making it suitable for identifying minor crystalline impurities. mdpi.com

Crystallographic Data for Iron(III) Perchlorate Nonahydrate Fe(H₂O)₆₃·3H₂O
ParameterValueReference
Chemical FormulaFe(H₂O)₆₃·3H₂O nih.govnih.gov
Crystal SystemTrigonal researchgate.net
Space GroupR-3c researchgate.net
Unit Cell Dimension (a)16.1930 (15) Å researchgate.net
Unit Cell Dimension (c)11.2421 (11) Å researchgate.net
Unit Cell Volume (V)2552.9 (5) ų researchgate.net
Temperature100 K researchgate.net
Coordination GeometryOctahedral [Fe(H₂O)₆]³⁺ cations and ClO₄⁻ anions nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Iron(III)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for studying materials with unpaired electrons. libretexts.orgyoutube.com It is particularly well-suited for characterizing the high-spin iron(III) center in hydrated ferric perchlorate, which has five unpaired electrons (a d⁵ configuration). nih.gov

EPR spectroscopy provides detailed information about the electronic environment of the paramagnetic Fe³⁺ ion. The resulting spectra are characterized by g-values, which are sensitive to the symmetry and nature of the ligand field around the iron center. unam.mx For high-spin Fe(III) in an octahedral or slightly distorted octahedral environment, as found in the [Fe(H₂O)₆]³⁺ complex, EPR spectra can exhibit signals at specific g-values, such as g ≈ 4.3 and g ≈ 2. unam.mx The precise g-values and the presence of zero-field splitting (zfs) parameters (D and E) give insight into the rhombicity and axial distortion of the coordination environment. unam.mxnih.gov Therefore, EPR can confirm the symmetry of the iron site and detect the presence of different iron centers or impurities within a sample. nih.govacs.org

EPR Characteristics for High-Spin Iron(III) Complexes
EPR ParameterInformation ObtainedTypical Values/Observations for hs-Fe(III)Reference
g-valueReflects the interaction of the unpaired electron's spin with the magnetic field; sensitive to the electronic structure and symmetry.Signals are often observed near g ≈ 4.3 (for rhombic systems) and g ≈ 2.0. unam.mx
Zero-Field Splitting (D, E)Describes the splitting of spin states in the absence of a magnetic field, arising from the local crystal field. It provides information on the axial (D) and rhombic (E) distortion of the coordination sphere.The magnitude of D and E influences the complexity and features of the EPR spectrum. unam.mx
Hyperfine CouplingInteraction between the electron spin and nuclear spins of surrounding atoms.Can provide information on the ligands coordinated to the iron center. libretexts.org

Synchrotron-Based Techniques (e.g., X-ray Absorption Spectroscopy for Local Structure)

Synchrotron-based techniques offer exceptionally bright X-ray beams that enable advanced analytical methods like X-ray Absorption Spectroscopy (XAS). kuleuven.be XAS is a powerful tool for probing the local geometric and electronic structure of a specific element in a sample, regardless of whether the material is crystalline or amorphous. nih.gov The technique is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). orientjchem.org

For hydrated ferric perchlorate, Fe K-edge XAS would provide critical information:

XANES : The pre-edge features in the XANES spectrum are related to the oxidation state and coordination geometry of the iron atom. researchgate.netasee.org The energy of the absorption edge itself confirms the +3 oxidation state of the iron. orientjchem.org

EXAFS : The EXAFS region provides detailed information about the local atomic environment around the iron atom. nih.gov Analysis of the EXAFS oscillations can precisely determine the type of neighboring atoms (in this case, oxygen from the water ligands), the Fe-O bond distances, and the coordination number of the iron center, which would be expected to be 6 for the [Fe(H₂O)₆]³⁺ complex. researchgate.netnih.gov

This technique is thus ideal for confirming the local structure derived from single-crystal XRD and for studying materials where single crystals are not available. researchgate.net

Information from Synchrotron X-ray Absorption Spectroscopy (XAS) of an Iron Compound
TechniqueRegionInformation YieldedReference
XASXANES (X-ray Absorption Near Edge Structure)Oxidation state of iron (e.g., Fe²⁺ vs. Fe³⁺). Coordination geometry (e.g., octahedral vs. tetrahedral) from pre-edge features. orientjchem.orgresearchgate.net
EXAFS (Extended X-ray Absorption Fine Structure)Coordination number (number of nearest neighbors). Bond distances to neighboring atoms (e.g., Fe-O distances). Identification of neighboring atomic species. researchgate.netnih.gov

Isotope Analysis Techniques (e.g., for Perchlorate Anion in environmental studies, not iron)

While the iron cation is central to the compound's identity, the isotopic composition of the perchlorate anion is of significant interest in environmental science for source tracking. acs.orgacs.org Isotope analysis, particularly using Isotope Ratio Mass Spectrometry (IRMS), can distinguish between natural and synthetic sources of perchlorate contamination in the environment. acs.orgusgs.gov

The key isotopic systems analyzed are the stable isotopes of chlorine (³⁷Cl/³⁵Cl) and oxygen (¹⁸O/¹⁷O/¹⁶O) within the ClO₄⁻ anion. acs.org Research has shown that natural perchlorates, such as those found in the Atacama Desert, have a distinct isotopic signature compared to synthetic perchlorates produced industrially. acs.orgacs.org A crucial finding is that natural perchlorates exhibit a large positive ¹⁷O anomaly (a deviation in the ¹⁷O/¹⁶O ratio from the expected mass-dependent fractionation line), which is absent in man-made perchlorates. ca.gov This unique signature provides an unambiguous tool for identifying the origin of perchlorate in environmental samples. ca.govresearchgate.net

Typical Isotopic Signatures for Perchlorate (ClO₄⁻) Anion Sources
Isotope RatioSynthetic PerchlorateNatural Perchlorate (e.g., Atacama)Reference
δ³⁷Cl-3.1‰ to +1.6‰-14.5‰ to -9.2‰ (Significantly lower) acs.orgacs.org
δ¹⁸O-24.8‰ to -12.5‰-9.3‰ to -2.2‰ acs.org
Δ¹⁷O (¹⁷O anomaly)Essentially zero (e.g., -0.10 ± 0.06‰)Large and positive (e.g., +4.2‰ to +10.5‰) acs.orgca.gov

Micro-Raman Spectroscopy for Purity Verification and Structure

Micro-Raman spectroscopy is a vibrational spectroscopy technique that provides information about chemical structure, phase, and polymorphism. It is a non-destructive method that can analyze very small sample volumes. For hydrated ferric perchlorate, it serves as an excellent tool for purity verification and structural confirmation. researchgate.netresearchgate.net

The perchlorate ion (ClO₄⁻), having tetrahedral (Td) symmetry, exhibits characteristic Raman-active vibrational modes. tandfonline.com The most intense of these is the symmetric stretching mode (ν₁), which appears as a sharp peak. wpmucdn.comusra.edu The exact position of this peak is sensitive to its environment, including the nature of the cation (Fe³⁺ in this case) and the degree of hydration, allowing different hydrated forms to be distinguished. tandfonline.comwpmucdn.com

Furthermore, Raman spectroscopy is highly effective for purity verification because potential anionic impurities, such as sulfate (B86663) (SO₄²⁻) or nitrate (B79036) (NO₃⁻), have their own distinct and strong Raman signals at different frequencies. researchgate.net By scanning for these characteristic impurity peaks, micro-Raman can quickly and sensitively confirm the purity of the ferric perchlorate sample. researchgate.net

Characteristic Raman Bands for Perchlorate and Common Impurities
SpeciesVibrational ModeTypical Raman Shift (cm⁻¹)Reference
Perchlorate (ClO₄⁻)ν₁ (Symmetric Stretch)~930 - 953 tandfonline.comusra.edu
Perchlorate (ClO₄⁻)ν₂ (Symmetric Bend)~461 nih.gov
Perchlorate (ClO₄⁻)ν₄ (Asymmetric Bend)~625 nih.gov
Sulfate (SO₄²⁻) Impurityν₁ (Symmetric Stretch)~981 researchgate.net
Nitrate (NO₃⁻) Impurityν₁ (Symmetric Stretch)~1050 researchgate.net
Water of HydrationO-H Stretch~3000 - 3600 researchgate.net

Q & A

Basic: What are the standard methods for synthesizing hydrated ferric perchlorate, and how can purity be ensured?

Hydrated ferric perchlorate is synthesized by reacting ferric hydroxide with concentrated perchloric acid. To ensure purity, the product is crystallized twice from concentrated HClO₄, with the first crystallization performed in the presence of H₂O₂ to fully oxidize residual ferrous ions. This minimizes impurities and avoids explosive side reactions. Storage in a desiccator maintains stability .

Basic: How is ferric perchlorate applied as a catalyst in organic synthesis?

Ferric perchlorate acts as a Lewis acid catalyst in hydroxyl group protection/deprotection reactions. For tetrahydropyranylation, it is used in diethyl ether (Et₂O) at ambient temperature with catalytic amounts (0.5–1 mol%), achieving >90% yields. Deprotection in methanol (MeOH) under similar conditions retains acid-labile substrates due to its non-oxidative behavior. The method is advantageous for its neutrality, low cost, and compatibility with diverse alcohols (primary, secondary, tertiary, benzylic) .

Advanced: What methodologies are used to study the catalytic mechanisms of ferric perchlorate in redox reactions?

Kinetic studies and spectroscopic techniques are critical. For ethanol oxidation by H₂O₂, the rate-determining step involves Fe(H₂O₂)³⁺ solvated species, identified via UV-Vis spectroscopy and kinetic isotope effects. Raman spectroscopy tracks perchlorate coordination changes, while cyclic voltammetry confirms redox inactivity under neutral conditions. These methods distinguish catalytic pathways from oxidative decomposition .

Advanced: How can contradictions in literature about ferric perchlorate’s role (oxidation vs. complexation) be resolved?

Contradictions arise from varying acidity and hydration states. For example, in concentrated HClO₄ (>70%), ferric ions partially dehydrate, promoting chloride complexation (FeCl²⁺) over perchlorate association. X-ray absorption spectroscopy (XAS) and NMR can clarify speciation. Controlled experiments under standardized acidity (e.g., 0.155–12 M HClO₄) and hydration levels are essential to reconcile conflicting reports .

Basic: What analytical techniques determine ferric perchlorate concentration in solution?

Spectrophotometric methods using hydroxamate complexes are sensitive and specific. Organic acids react with hydroxylamine perchlorate (HAP) to form hydroximic acids, which complex with Fe³⁺ in acidic perchlorate solution, producing a purple ferric hydroxamate detectable at 520 nm. Calibration with citric acid standards ensures accuracy .

Advanced: How can ferric perchlorate’s catalytic efficiency in nanocomposites (e.g., RGO-Fe₂O₃) be optimized?

Optimization involves:

  • Synthesis : Co-precipitation of Fe³⁺ on reduced graphene oxide (RGO) under controlled pH and temperature.
  • Characterization : TEM for morphology, XRD for crystallinity, and TGA for thermal stability.
  • Performance Testing : Catalytic activity for ammonium perchlorate (AP) decomposition is measured via DSC, tracking activation energy reduction. Higher RGO ratios enhance thermal conductivity and interfacial area .

Advanced: What challenges arise in simulating ferric perchlorate’s phase behavior under Martian conditions?

Challenges include replicating Mars-like temperatures (-40°C to 20°C) and low relative humidity (RH). Environmental chambers monitor deliquescence (solid-to-liquid transition) and efflorescence (liquid-to-solid) via Raman spectroscopy and conductivity measurements. Hydration state stability (e.g., nonahydrate vs. lower hydrates) must be validated under Mars-relevant CO₂ atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferric perchlorate, hydrated, non-yellow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.